ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a trifluoromethyl group, and a sulfonyl aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Sulfonylation: The sulfonyl group is introduced by reacting the aniline derivative with sulfonyl chlorides under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group and the sulfonyl aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, in cancer research, it may inhibit tyrosine kinases, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[4-(methylsulfamoyl)phenyl]amino}-7-(trifluoromethyl)-3-quinolinecarboxylate
- ETHYL 4-{[4-(METHYLSULFAMOYL)PHENYL]AMINO}-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design and materials science.
Properties
IUPAC Name |
ethyl 4-[4-(methylsulfamoyl)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)16-11-25-17-10-12(20(21,22)23)4-9-15(17)18(16)26-13-5-7-14(8-6-13)31(28,29)24-2/h4-11,24H,3H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKPENKANJCYSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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